5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine

Immuno-Oncology IDO1 Inhibition Tryptophan Catabolism

5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine (CAS 1340362-30-2) is a heterocyclic small molecule composed of an indane-fused bicyclic system linked directly to a 1,2,4-oxadiazol-3-amine pharmacophore. This fusion pattern distinguishes it from other oxadiazole positional isomers used in drug discovery, conferring a unique hydrogen-bonding topology and metabolic stability profile.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 1340362-30-2
Cat. No. B1428991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine
CAS1340362-30-2
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C3=NC(=NO3)N
InChIInChI=1S/C11H11N3O/c12-11-13-10(15-14-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,12,14)
InChIKeyVQTZVGSQOLXILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine: Procurement-Relevant Structural & Identity Baseline


5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine (CAS 1340362-30-2) is a heterocyclic small molecule composed of an indane-fused bicyclic system linked directly to a 1,2,4-oxadiazol-3-amine pharmacophore. This fusion pattern distinguishes it from other oxadiazole positional isomers used in drug discovery, conferring a unique hydrogen-bonding topology and metabolic stability profile [1]. Commercial availability typically ranges from 100 mg to 5 g scales at ≥95% purity, positioning it as a specialty research intermediate .

Why 5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine Cannot Be Interchanged With Similar Oxadiazole Building Blocks


The 1,2,4-oxadiazol-3-amine core is a well-established amide bioisostere, but its biological performance is profoundly influenced by the C5 substituent [1]. The rigid, lipophilic indanyl group of this compound alters molecular planarity and electron distribution compared to flexible benzyl or phenyl analogs, directly impacting target engagement and selectivity [2]. As the quantitative evidence below demonstrates, generic substitution with another C11H11N3O isomer or a simpler oxadiazole analog risks loss of potency, target selectivity, or altered physicochemical properties that cannot be compensated by stoichiometric adjustment alone.

Quantitative Evidence of Differentiation: 5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine vs. Structural Analogs


IDO1 Cellular Inhibition: Indanyl-Oxadiazole vs. Closest Ortho/Meta-Substituted Analog

In a cellular IDO1 inhibition assay, 5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine achieved an IC50 of 100 nM in IFN-γ-stimulated HeLa cells [1]. While a closely related oxadiazole analog (CHEMBL5196261) demonstrated an IC50 of 10,000 nM under similar conditions, representing a 100-fold potency differential [2]. Importantly, the indanyl-substituted compound was not directly compared to the clinical candidate epacadostat in this dataset; however, epacadostat was reported with an IC50 of 10 nM in a parallel HeLa IDO1 assay context [2].

Immuno-Oncology IDO1 Inhibition Tryptophan Catabolism

STING Pathway Selectivity: Indanyl-Oxadiazole vs. Clinical STING Agonists

As a research tool, the compound was profiled for agonist activity at human STING in THP1-Blue ISG cells, yielding an EC50 of 33.6 μM [1]. This is in stark contrast to potent STING agonists such as cGAMP (EC50 ~ 0.5-1 μM) or synthetic diamidobenzimidazole (diABZI) compounds (EC50 ~ 130 nM) [2]. The near-inactive profile at STING provides a valuable negative control for studies requiring pathway selectivity, where off-target STING activation would confound interpretation.

Cancer Immunotherapy STING Agonism Innate Immunity

Physicochemical Differentiation: Indanyl vs. Phenyl and Benzyl 1,2,4-Oxadiazole Analogs

The 2,3-dihydro-1H-inden-5-yl substituent imparts a calculated logP (clogP) of approximately 2.1 and a topological polar surface area (tPSA) of 64.9 Ų, compared to 5-phenyl-1,2,4-oxadiazol-3-amine (clogP ~1.4, tPSA ~64.9 Ų) and 5-benzyl-1,2,4-oxadiazol-3-amine (clogP ~1.3, tPSA ~64.9 Ų) . The incremental lipophilicity enhances passive membrane permeability while the constrained bicyclic indane unit introduces greater structural pre-organization than a flexible benzyl or planar phenyl ring, which can improve entropic binding contributions [1].

Medicinal Chemistry Fragment-Based Drug Design Lipophilicity Tuning

Regioisomeric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Indane Scaffold

The 5-substituted 1,2,4-oxadiazole ring of this compound is a recognized amide bond surrogate with distinct electronic and geometric properties compared to the 1,3,4-oxadiazole isomer (e.g., 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine; CAS 1016733-47-3). In general, 1,2,4-oxadiazoles exhibit a dipole moment (~1.5–2.5 D) lower than that of 1,3,4-oxadiazoles (~3.0–3.5 D), influencing solvation, protein-ligand interactions, and metabolic stability [1]. Commercial availability of the 1,2,4-regioisomer (CAS 1340362-30-2) with catalog pricing from multiple vendors provides procurement flexibility compared to the less common 1,3,4-isomer .

Bioisosterism Isosteric Replacement Drug Design

Synthetic Tractability as a Scaffold: Indane-Oxadiazole vs. Indole-Oxadiazole

The indane-1,2,4-oxadiazol-3-amine scaffold offers distinct synthetic advantages over indole-oxadiazole hybrids. The saturated ethylene bridge of the indane moiety eliminates N-H acidity and indole-related metabolic liabilities such as CYP-mediated oxidation at the C2-C3 double bond. Compared to 5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine (CAS 1401349-85-6), the indane analog shows improved chemical stability under oxidative conditions, a trait inferred from general indane vs. indole SAR studies [1]. The benzylic C-H bonds of the indane also serve as metabolic soft spots that can be blocked by deuteration or fluorination, offering a clear vector for property optimization not available in indole series [2].

Medicinal Chemistry Fragment Elaboration Parallel Synthesis

Procurement-Guiding Application Scenarios for 5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine


IDO1 Target Engagement Studies in Immuno-Oncology

With an IC50 of 100 nM against IDO1 in HeLa cells, this compound serves as a cost-effective positive control in cellular tryptophan catabolism assays when clinical candidates (e.g., epacadostat) are prohibitively expensive or unavailable [1]. Its 100-fold selectivity window over weaker oxadiazole analogs (IC50 > 10 μM) ensures that observed biological effects are target-mediated rather than nonspecific [2].

Negative Control for STING-Dependent Innate Immunity Assays

The compound's EC50 of 33.6 μM against STING confirms its near-inactivity at therapeutically relevant concentrations (≤10 μM), establishing it as an ideal negative control for high-throughput screens designed to identify true STING agonists [1]. This prevents false positives common when using promiscuous heterocyclic compounds in innate immune pathway assays.

Lipophilic Scaffold for CNS Drug Lead Optimization

The indane-1,2,4-oxadiazole core, with clogP ~2.1 and a low dipole moment characteristic of 1,2,4-oxadiazoles, provides a balanced CNS MPO (Multiparameter Optimization) profile [1]. The benzylic C-H bonds on the indane bridge offer deuteration sites for metabolic stability improvement, as supported by general deuteration SAR [2], making the compound a rational starting point for neuroscience lead generation.

Regioisomeric Control in Bioisostere Replacement Programs

When replacing an amide bond in a lead series with an oxadiazole bioisostere, the 1,2,4-regioisomer (this compound) offers experimentally distinguishable properties (lower dipole, altered hydrogen-bond geometry) from the 1,3,4-isomer [1]. Purchasing both regioisomers for parallel SAR exploration is a standard medicinal chemistry practice, and the wider commercial availability of the 1,2,4-isomer supports this workflow [2].

Quote Request

Request a Quote for 5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.